molecular formula C15H21BrN2O3 B1500592 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1065484-39-0

3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500592
CAS No.: 1065484-39-0
M. Wt: 357.24 g/mol
InChI Key: JAZFYXREPICDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester emerged from decades of research into heterocyclic chemistry, particularly focusing on piperidine and pyridine derivatives. Piperidine derivatives have garnered substantial attention since the early 20th century due to their prevalence in natural products and their significant pharmacological properties. The systematic exploration of brominated pyridine compounds gained momentum in the latter half of the 20th century as researchers recognized the unique electronic properties imparted by halogen substituents on aromatic heterocycles.

The synthetic methodology for creating complex piperidine derivatives underwent significant advancement through the development of intramolecular cyclization techniques and multicomponent reactions. These methodological improvements enabled the construction of increasingly sophisticated molecular frameworks, including compounds that combine multiple heterocyclic systems such as piperidine and pyridine rings. The incorporation of bromine substituents on pyridine rings became particularly valuable due to the versatility of carbon-bromine bonds in cross-coupling reactions, which opened new synthetic pathways for medicinal chemistry applications.

The emergence of tert-butyl ester protecting groups in organic synthesis further facilitated the development of compounds like 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. These protecting groups provide stability during synthetic transformations while remaining easily removable under appropriate conditions. The combination of these synthetic advances created the foundation for developing complex heterocyclic compounds that could serve as valuable research tools and potential pharmaceutical intermediates.

Significance in Chemical Research

The significance of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester in chemical research stems from its unique structural features that make it particularly valuable for various applications in organic synthesis and medicinal chemistry. Piperidine derivatives have established themselves as crucial scaffolds in drug discovery, with numerous commercially available pharmaceuticals containing piperidine rings. The inclusion of a brominated pyridine moiety adds another dimension of utility, as bromopyridine compounds serve as versatile building blocks for cross-coupling reactions and other synthetic transformations.

The compound's molecular architecture provides multiple sites for chemical modification, making it an excellent starting point for structure-activity relationship studies. The bromine substituent on the pyridine ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This reactivity allows researchers to introduce diverse substituents and explore how structural modifications affect biological activity and physicochemical properties.

Furthermore, the ether linkage between the piperidine and pyridine systems creates a flexible connection that can influence the compound's conformational preferences and binding interactions with biological targets. The tert-butyl ester functionality provides both stability during synthetic manipulations and the possibility for selective deprotection to reveal the corresponding carboxylic acid, which can participate in further chemical transformations or serve as a binding motif for biological targets.

Property Value Source
Chemical Abstracts Service Number 1065484-39-0
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Density 1.355 g/cm³
Boiling Point 416.4±45.0 °C (Predicted)
Polar Surface Area 51.66 Ų
LogP 3.56030

Overview of Current Research Applications

Current research applications of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester span multiple areas of chemical and pharmaceutical research, reflecting the compound's versatility as a synthetic intermediate and research tool. In medicinal chemistry, the compound serves as a valuable building block for developing potential therapeutic agents, particularly in areas where piperidine derivatives have shown promise, such as neurological disorders, cardiovascular diseases, and cancer therapy.

The compound's utility in organic synthesis extends to its role as an intermediate in the preparation of more complex heterocyclic systems. The bromopyridine moiety allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of libraries of related compounds for biological evaluation. This approach is particularly valuable in drug discovery programs where systematic structural modifications are necessary to optimize biological activity and pharmacological properties.

Research applications also include the compound's use in studying structure-activity relationships, where modifications to the core structure can provide insights into the molecular features responsible for biological activity. The presence of multiple functional groups allows for selective modifications at different positions, facilitating the systematic exploration of chemical space around this molecular scaffold.

Additionally, the compound finds applications in materials science research, where the combination of heterocyclic systems and halogen substituents can impart unique electronic and optical properties. The rigid piperidine-pyridine framework provides structural stability while the bromine substituent offers opportunities for further functionalization to tune material properties.

Research Application Specific Use Key Features
Medicinal Chemistry Drug intermediate synthesis Bioactive scaffold, multiple modification sites
Organic Synthesis Cross-coupling reactions Reactive bromine handle, stable protecting group
Structure-Activity Studies Lead optimization Systematic modification capabilities
Materials Science Electronic materials Heterocyclic framework, halogen functionalization

Properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-5-6-11(10-18)20-13-8-4-7-12(16)17-13/h4,7-8,11H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZFYXREPICDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671537
Record name tert-Butyl 3-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-39-0
Record name 1,1-Dimethylethyl 3-[(6-bromo-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 1065484-39-0, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is C15_{15}H21_{21}BrN2_{2}O3_{3}. The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, and a brominated pyridine moiety that may enhance its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to 3-(6-Bromo-pyridin-2-yloxy)-piperidine have shown cytotoxic effects against various cancer cell lines. A notable study highlighted the efficacy of piperidine derivatives in inducing apoptosis in FaDu hypopharyngeal tumor cells, suggesting that structural modifications can lead to enhanced anticancer activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through its interaction with cyclooxygenase enzymes (COX). In vitro assays demonstrated that certain piperidine derivatives significantly inhibited COX-2 activity, which is crucial for the inflammatory response. The IC50_{50} values for related compounds were reported as comparable to established anti-inflammatory drugs such as celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-(6-Bromo-pyridin-2-yloxy)-piperidine is essential for optimizing its biological effects. Modifications at the pyridine and piperidine positions have been shown to influence the potency and selectivity of the compound against various biological targets. For example, electron-withdrawing groups on the pyridine ring enhance anti-inflammatory activity, while specific substitutions on the piperidine ring increase cytotoxicity against cancer cells .

Case Studies

StudyFindingsReference
Anticancer Activity Induced apoptosis in FaDu cells; better cytotoxicity than bleomycin
Anti-inflammatory Effects Inhibited COX-2 with IC50_{50} values comparable to celecoxib
SAR Analysis Modifications led to enhanced potency; electron-withdrawing groups favored anti-inflammatory effects

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry. Its structural features enable it to act as a lead compound for the development of new therapeutic agents. The following aspects highlight its relevance:

  • Biological Activity : Preliminary studies indicate that 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester may exhibit various biological activities, including potential anti-inflammatory and analgesic effects due to its interaction with specific biological targets.
  • Targeting Protein Kinases : The compound has been investigated for its role as an inhibitor of protein kinases, which are crucial in cellular signaling pathways associated with cancer and other diseases. Specifically, compounds with similar structures have shown promise in inhibiting AXL and c-MET kinases, which are implicated in tumor progression and metastasis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, allowing for the modification of its structure to enhance biological activity or reduce toxicity. The ability to create derivatives is vital for optimizing pharmacological properties:

  • Derivatives Exploration : Research has focused on synthesizing various derivatives of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester to evaluate their pharmacokinetic profiles and biological efficacy.
Compound Name Structural Features Potential Applications
4-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl esterSimilar piperidine and pyridine structuresAnticancer research
3-(5-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl esterBromine at different positionPotentially distinct biological properties
4-(5-Bromopyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl esterDifferent positioning of functional groupsExploration in neuropharmacology

Interaction Studies

Interaction studies involving this compound focus on understanding its mechanism of action at the molecular level:

  • Receptor Binding Studies : The compound's interaction with various receptors has been explored to determine its binding affinity and selectivity. This is crucial for identifying potential therapeutic targets.
  • In Vivo Studies : Animal models have been employed to assess the pharmacodynamics and pharmacokinetics of this compound, providing insights into its efficacy and safety profile .

Case Studies and Research Findings

Several case studies have documented the applications of 3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester in drug discovery:

  • Case Study 1 : A study demonstrated that a derivative of this compound effectively inhibited cancer cell proliferation in vitro by targeting specific signaling pathways associated with cell growth .
  • Case Study 2 : Another investigation revealed that modifications to the tert-butyl group enhanced the compound's solubility and bioavailability, leading to improved therapeutic outcomes in animal models .

Comparison with Similar Compounds

Substituent Variations in Pyridine/Pyridazine Derivatives

Compound Name Substituent & Position Heterocyclic Ring Molecular Weight (g/mol) Key Features Reference
3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester 6-Bromo, pyridin-2-yloxy Pyridine ~357 (estimated)* Bromine enhances electron-withdrawing effects; ether linkage provides rigidity.
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro, pyridazin-3-yloxy Pyridazine 313.78 Pyridazine’s dual nitrogen atoms increase polarity; chlorine reduces steric bulk compared to bromine.
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-Chloro, quinoxalin-2-ylamino Quinoxaline 376.88 Quinoxaline’s fused aromatic system enhances π-π stacking; amino linkage allows hydrogen bonding.

*Estimated based on analogs: Bromine (79.9 g/mol) replaces chlorine (35.45 g/mol) in ’s compound (313.78 g/mol), suggesting a molecular weight increase of ~44 g/mol.

Key Findings :

  • Bromine vs.
  • Pyridine vs. Pyridazine : Pyridazine’s additional nitrogen increases solubility but reduces lipophilicity compared to pyridine .

Linkage Modifications: Ether vs. Amine Groups

Compound Name Linkage Type Molecular Weight (g/mol) Functional Impact Reference
3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester Ether (-O-) ~357 Ethers are chemically stable; limited hydrogen-bonding capacity.
3-(6-Bromo-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester Amine (-NH-) 356.27 Amine linkages enable hydrogen bonding but may require protection during synthesis.
tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate Amine (-NH-) 368.88 Methylsulfanyl group increases lipophilicity, enhancing membrane permeability.

Key Findings :

  • Ether vs. Amine : Ether linkages confer stability under basic conditions, whereas amines participate in hydrogen bonding but may necessitate protective strategies .

Heterocyclic Ring Modifications

Compound Name Heterocyclic System Molecular Weight (g/mol) Structural Implications Reference
(R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Thiophene Not provided Sulfur atoms enhance metabolic stability but may introduce toxicity risks.
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Pyrimidine 326.82 Pyrimidine’s nitrogen arrangement mimics nucleic acid bases, aiding biomolecular interactions.

Key Findings :

  • Thiophene vs. Pyridine : Thiophene’s sulfur atom increases lipophilicity but may alter metabolic pathways compared to nitrogen-based heterocycles .

Preparation Methods

Mitsunobu Reaction Approach

  • Reactants: 6-Bromo-2-hydroxypyridine and N-Boc-protected hydroxypiperidine.
  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Room temperature under inert nitrogen atmosphere.
  • Procedure: The hydroxy-pyridine and Boc-protected hydroxypiperidine are dissolved in THF. Triphenylphosphine and DIAD are added dropwise to promote the Mitsunobu etherification reaction. The mixture is stirred overnight. After completion, the reaction mixture is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate. The organic phase is dried, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel using an ethyl acetate-heptane gradient.
  • Yield: High yields (~99%) reported for analogous nitro-substituted pyridine derivatives.

This method is expected to be applicable to the bromo-substituted pyridine due to similar reactivity patterns.

Hydrogenation and Reduction Steps (Optional)

In some synthetic routes involving pyridinyl ethers, catalytic hydrogenation is employed to reduce substituents or modify the piperidine ring:

  • Catalysts: Platinum(IV) oxide, palladium on activated carbon, or rhodium on alumina.
  • Solvent: Acetic acid or ethanol.
  • Conditions: Hydrogen atmosphere (1-60 bar), temperatures from room temperature to 80°C, reaction times ranging from 14 to 24 hours.
  • Procedure: The protected pyridinyl ether is dissolved in solvent with catalyst under inert atmosphere. Hydrogen gas is introduced, and the mixture is stirred for the required time. After reaction, the mixture is filtered to remove catalyst, and the filtrate is concentrated. The product is purified by chromatography.
  • Yields: Reported yields vary from 60% to 98% depending on conditions and scale.

This step may be used to modify the piperidine ring or to remove protecting groups if necessary.

Data Table Summarizing Preparation Conditions

Step Reactants & Reagents Solvent Conditions Yield Notes
Etherification (Mitsunobu) 6-Bromo-2-hydroxypyridine, N-Boc-hydroxypiperidine, DIAD, PPh3 THF Room temp, N2 atmosphere, overnight ~99% (analogous compound) Requires inert atmosphere, careful addition of DIAD
Catalytic Hydrogenation Protected pyridinyl ether, PtO2/Pd-C/Rh/Al2O3 AcOH or EtOH 1-60 bar H2, 25-80°C, 14-24 h 60-98% Used for reduction/modification steps

Research Findings and Considerations

  • The Mitsunobu reaction is highly effective for forming the ether bond between the pyridine and piperidine units, with excellent yields and mild conditions.
  • Protective groups such as tert-butyl carbamate on the piperidine nitrogen are stable under Mitsunobu conditions but may require removal or modification in subsequent steps.
  • Catalytic hydrogenation conditions must be carefully optimized to avoid dehalogenation of the bromo substituent on the pyridine ring.
  • Purification is typically performed by silica gel chromatography using gradients of ethyl acetate and heptane or dichloromethane and methanol.
  • Analytical characterization includes ^1H NMR, LC-MS, and melting point determination to confirm structure and purity.

Q & A

Q. What computational tools predict the compound's pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens for off-target effects by simulating binding to homologous proteins .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on optimal reaction temperatures?

  • Analysis : Discrepancies may arise from differing solvent systems (e.g., exothermic reactions in polar solvents). Validate claims via controlled replicates under inert atmospheres. For example, reports 25°C as optimal in THF, while suggests 0°C for analogous esters. A temperature gradient study (0–40°C) can identify the ideal range .

Q. Why do structural analogs exhibit varying biological activities?

  • Analysis : Minor changes (e.g., piperidine vs. pyrrolidine rings) alter conformational flexibility and hydrogen-bonding capacity. Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition). Stereochemical differences (R vs. S configurations) further modulate activity .

Tables

Parameter Recommended Method Reference
Purity AssessmentHPLC (C18, 70:30 acetonitrile/water)
Synthetic Yield OptimizationDoE with temperature/solvent variables
Binding Affinity MeasurementSPR (Biacore T200, 25°C)
Ecotoxicity ScreeningDaphnia magna acute toxicity assay

Notes

  • All FAQs are grounded in peer-reviewed synthesis protocols, safety guidelines, and analytical methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.